molecular formula C12H10ClNO4S2 B2928413 Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-00-1

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2928413
CAS No.: 941936-00-1
M. Wt: 331.79
InChI Key: BGJIYQHJEHESCQ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene ring core esterified at the 2-position and a sulfamoyl group at the 3-position bearing a 2-chlorophenyl substituent. Sulfamoyl-thiophene carboxylates are frequently explored in medicinal and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIYQHJEHESCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where the thiophene ring is treated with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the chlorophenyl group with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfamoyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The nature of the sulfamoyl substituent significantly influences molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Applications/Notes
Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate C₁₀H₁₅N₂O₄S₂ 277.36 2.1449 64.46 Research compound; higher lipophilicity
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate C₁₂H₉Cl₂N₂O₄S₂ 384.24 N/A N/A Increased halogenation enhances steric bulk
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate C₉H₁₀N₂O₆S₂ 330.31 N/A N/A Impurity with ester-functionalized sulfamoyl group

Key Observations :

  • Lipophilicity : The 2-methylpropyl analog (logP = 2.14) exhibits higher lipophilicity compared to the 2-chlorophenyl variant, likely due to the branched alkyl chain .
  • Steric Effects : Bulky substituents (e.g., dichlorophenyl) may hinder membrane permeability or enzymatic interactions.

Thiophene-2-carboxylate Derivatives in Agrochemicals

Sulfonylurea herbicides like Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)sulfamoyl]thiophene-2-carboxylate) share structural motifs with the target compound but feature triazine-based sulfamoyl groups. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis .

Compound Name CAS No. Substituent on Sulfamoyl Group Application
Thifensulfuron-methyl 79277-27-3 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide (ALS inhibitor)
Tribenuron-methyl 101200-48-0 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide (ALS inhibitor)

Functional Divergence :

  • Target vs.

Reactivity Trends :

  • Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity at the thiophene ring, facilitating nucleophilic attacks.
  • Steric hindrance from substituents (e.g., 2-chlorophenyl) may slow reaction kinetics compared to smaller groups like methylpropyl .

Physicochemical Property Analysis

Data from methyl thiophene-2-carboxylate derivatives (e.g., dipole moments, logP) suggest:

  • Dipole Moments : Methyl thiophene-2-carboxylate has a dipole moment of 8.81 D (20°C), indicating high polarity . Sulfamoyl substitution likely increases polarity further due to the sulfonamide group’s electron-withdrawing nature.
  • logP and Solubility : The 2-methylpropyl analog’s logP (2.14) suggests moderate lipid solubility, whereas the polar sulfamoyl group may enhance water solubility in ionic forms .

Biological Activity

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀ClN₁O₄S₂
  • Molecular Weight : 331.8 g/mol
  • CAS Number : 941936-00-1

The compound features a thiophene ring, a sulfamoyl group, and a chlorophenyl moiety, which are crucial for its biological activity. The presence of the chlorophenyl group enhances the compound's reactivity and interaction with biological targets compared to other sulfamoyl derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring followed by the introduction of the chlorophenyl and sulfamoyl groups. The general synthetic route can be summarized as follows:

  • Formation of Thiophene Derivative : Starting from appropriate precursors, a thiophene ring is synthesized.
  • Sulfamoylation : The thiophene derivative is then reacted with a chlorosulfamoyl compound to introduce the sulfamoyl group.
  • Methyl Ester Formation : Finally, methylation occurs to yield the desired methyl ester.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that:

  • Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound's sulfamoyl group is known to interact with enzymes through hydrogen bonding, enhancing its affinity for target proteins. This interaction may lead to the modulation of enzyme functions, making it a candidate for drug development targeting specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A recent study evaluated various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria.
    • Results indicated superior activity against Staphylococcus aureus with an MIC of 3.12 µg/mL, while Escherichia coli showed comparatively lower susceptibility .
  • Mechanistic Insights :
    • Research has focused on elucidating the mechanisms by which this compound exerts its biological effects.
    • The compound's ability to form stable interactions with bacterial ribosomes was highlighted, suggesting a potential mechanism for its antibacterial action .

Comparative Analysis of Similar Compounds

Compound NameStructureMIC (µg/mL)Target Pathogen
This compoundStructure3.12Staphylococcus aureus
Methyl 3-sulfamoylthiophene-2-carboxylateNot Available12.5Escherichia coli
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateNot AvailableN/AN/A

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